(5E)-2-[4-(2-nitrophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one
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Overview
Description
(5E)-2-[4-(2-nitrophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one is a synthetic organic compound that belongs to the class of thiazolone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-[4-(2-nitrophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one typically involves the condensation of appropriate benzaldehyde and thiazolone derivatives under basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization to form the thiazolone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylidene or nitrophenyl groups.
Reduction: Reduction reactions may target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (5E)-2-[4-(2-nitrophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one may be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, thiazolone derivatives have been studied for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities.
Medicine
In medicine, such compounds are investigated for their potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry
Industrially, these compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5E)-2-[4-(2-nitrophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolone Derivatives: Compounds with similar thiazolone structures.
Benzylidene Derivatives: Compounds with benzylidene groups.
Piperazine Derivatives: Compounds containing piperazine rings.
Uniqueness
The uniqueness of (5E)-2-[4-(2-nitrophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(5E)-5-benzylidene-2-[4-(2-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-19-18(14-15-6-2-1-3-7-15)28-20(21-19)23-12-10-22(11-13-23)16-8-4-5-9-17(16)24(26)27/h1-9,14H,10-13H2/b18-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNGVPPBOWWNNN-NBVRZTHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C3=NC(=O)C(=CC4=CC=CC=C4)S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C3=NC(=O)/C(=C\C4=CC=CC=C4)/S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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